GluN2B-NMDAR antagonist-2
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H25Cl2N3O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(3S)-3-[3-[4-(7-chloro-1H-indole-2-carbonyl)piperazin-1-yl]propyl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C24H24ClN3O3.ClH/c25-19-8-3-5-16-15-20(26-22(16)19)23(29)28-13-11-27(12-14-28)10-4-9-21-17-6-1-2-7-18(17)24(30)31-21;/h1-3,5-8,15,21,26H,4,9-14H2;1H/t21-;/m0./s1 |
InChI Key |
LBSFKARCSBQZBA-BOXHHOBZSA-N |
Isomeric SMILES |
C1CN(CCN1CCC[C@H]2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |
Origin of Product |
United States |
Pharmacological Profile of Glun2b Nmdar Antagonist 2
Mechanism of Action and Subunit Selectivity
GluN2B-NMDAR antagonist-2 compounds are distinguished by their specific interaction with NMDARs containing the GluN2B subunit. mdpi.com Their mechanism of action is characterized by allosteric modulation, leading to a noncompetitive inhibition of receptor function. This selectivity provides a more targeted approach to modulating NMDAR activity compared to non-selective antagonists. patsnap.com
Allosteric Binding Site Interactions at GluN1-GluN2B Interface
This compound compounds exert their effects by binding to a site distinct from the glutamate (B1630785) or glycine (B1666218) agonist binding sites. jneurosci.org Crystallographic and pharmacological studies have identified this allosteric binding pocket at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. nih.govresearchgate.net This binding site is a heterodimeric interface, and the interaction of the antagonist stabilizes a conformation of the receptor that is less conducive to channel opening. patsnap.com The prototype of this class, ifenprodil (B1662929), binds precisely at this interface between the ATDs of the GluN1/GluN2B heterodimer. nih.gov This interaction at the GluN1-GluN2B ATD interface is a hallmark of this class of antagonists and is crucial for their subunit selectivity. nih.gov
Noncompetitive Modulatory Effects
The binding of this compound to its allosteric site results in a noncompetitive inhibition of the NMDAR. nih.govnih.gov This means that the antagonist can reduce the maximum response of the receptor to agonists like glutamate and glycine, without directly competing with them for their binding sites. jneurosci.org These compounds are therefore classified as negative allosteric modulators (NAMs). nih.gov Their inhibitory effect is not overcome by increasing the concentration of the agonist, which is a key characteristic of noncompetitive antagonism. jneurosci.org
Selectivity for Diheteromeric Versus Triheteromeric GluN2B-Containing NMDARs
NMDARs can be composed of two GluN1 subunits and two identical GluN2 subunits (diheteromeric) or two different GluN2 subunits (triheteromeric). Research has shown that this compound compounds exhibit a preference for diheteromeric GluN1/GluN2B receptors over triheteromeric receptors that also contain a GluN2A subunit (GluN1/GluN2A/GluN2B). frontiersin.orgacs.org For example, some antagonists in this class show a significantly higher affinity for diheteromeric GluN2B-containing NMDARs. frontiersin.org While they can still block a proportion of currents from triheteromeric receptors, the effect is generally less potent compared to their action on diheteromeric GluN1/GluN2B receptors. frontiersin.org
Table 1: Selectivity of a this compound Analog (OptoNAM-3) for Different NMDAR Subtypes
| NMDAR Subtype | Percent Inhibition (at 1 µM) |
|---|---|
| GluN1/GluN2B (diheteromeric) | 69% |
| GluN1/GluN2A/GluN2B (triheteromeric) | 11.4% |
| GluN1/GluN2A (diheteromeric) | ~3% |
| GluN1/GluN2C (diheteromeric) | ~3% |
| GluN1/GluN2D (diheteromeric) | ~3% |
Data based on findings for the ifenprodil derivative, OptoNAM-3. acs.org
Voltage- and Use-Dependent Inhibition Characteristics
The inhibitory action of some this compound compounds, such as ifenprodil, has been described as being both voltage- and use-dependent. nih.gov Use-dependency implies that the antagonist binds more effectively when the channel is open or has been recently activated. Voltage-dependence suggests that the inhibitory effect of the compound can be influenced by the membrane potential. These characteristics are significant as they can lead to a more pronounced blockade of excessively active NMDARs, which is often the case in pathological conditions, while having a lesser effect on normal synaptic transmission. nih.gov
Pharmacokinetic Considerations in Preclinical Models
The therapeutic potential of any centrally acting drug is highly dependent on its ability to reach its target in the brain. Therefore, understanding the pharmacokinetic profile of this compound is crucial.
Blood-Brain Barrier Permeability
A critical pharmacokinetic parameter for a centrally acting agent is its ability to cross the blood-brain barrier (BBB). Several this compound compounds have been shown to penetrate the BBB in preclinical models. biorxiv.org The lipophilicity of a compound, often estimated by its Log D value, is a key factor in determining its ability to cross the BBB. For instance, enantiomerically pure analogs of GluN2B antagonists have demonstrated Log D values within a range considered favorable for CNS penetration. nih.gov Preclinical studies have shown that these compounds can achieve significant concentrations in the brain tissue relative to plasma concentrations after systemic administration. biorxiv.org
Table 2: Preclinical Pharmacokinetic Parameters of a Novel NMDAR Modulator (CNS4)
| Parameter | Value |
|---|---|
| Time to Maximum Plasma Concentration (Tmax) | 0.25 hours |
| Time to Maximum Brain Concentration (Tmax) | 0.25 hours |
| Brain-to-Plasma Concentration Ratio | ~6% |
Data from a study on the NMDAR modulator CNS4 following intraperitoneal injection. biorxiv.org
Molecular and Cellular Neurobiology of Glun2b Nmdar Antagonism
Impact on Intracellular Calcium Homeostasis
The N-methyl-D-aspartate receptor (NMDAR) is a crucial mediator of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. uni.lu However, its overactivation can lead to a pathological increase in intracellular calcium ([Ca²⁺]i), a condition known as excitotoxicity, which is implicated in various neurological disorders. uni.lufrontiersin.org The GluN2B subunit of the NMDAR is particularly significant in this context, as its activation is strongly linked to disturbances in calcium homeostasis and subsequent neuronal injury. nih.govijprajournal.com
Antagonism of GluN2B-containing NMDARs (GluN2B-NMDARs) directly mitigates the excessive influx of Ca²⁺ that characterizes excitotoxic conditions. uni.lubioworld.com Under pathological states like ischemic stroke, excessive glutamate (B1630785) release leads to the overstimulation of NMDARs, causing a massive and sustained entry of Ca²⁺ into neurons. frontiersin.org This Ca²⁺ overload triggers a cascade of detrimental intracellular events, including the activation of various enzymes that contribute to neuronal damage and death. ijprajournal.com Selective GluN2B antagonists can effectively reduce this Ca²⁺ influx, thereby preserving intracellular calcium homeostasis and protecting neurons from excitotoxic death. bioworld.com
Research indicates that GluN2A and GluN2B subunits have opposing roles in the regulation of Ca²⁺ homeostasis. nih.gov While GluN2B activation is primarily associated with pathological Ca²⁺ elevations, GluN2A-containing NMDARs may be more involved in physiological signaling. nih.govnih.gov For instance, in response to amyloid-beta peptides, an increase in intracellular calcium is mediated mainly through the activation of GluN2B-containing NMDARs. nih.gov Conversely, antagonism of GluN2A-NMDARs can potentiate the Ca²⁺ rise induced by high concentrations of amyloid-beta, highlighting the differential roles of these subunits. nih.gov
The biophysical properties of GluN2B-containing receptors, such as their slower deactivation kinetics compared to GluN2A-containing receptors, contribute to a more prolonged Ca²⁺ influx upon activation. This sustained calcium entry is a key factor in initiating downstream neurotoxic signaling pathways. Therefore, the selective blockade of GluN2B-NMDARs represents a targeted approach to prevent the disruption of calcium homeostasis without completely abolishing essential NMDAR-mediated physiological functions.
Table 1: Impact of GluN2B-NMDAR Antagonism on Intracellular Calcium
| Experimental Condition | Effect of GluN2B Antagonist | Key Finding | Reference |
|---|---|---|---|
| Ischemic Stroke Model | Significantly reduced Ca²⁺ concentration in brain tissue | GluN2B antagonism mitigates pathological calcium influx. | bioworld.com |
| Amyloid-Beta Exposure | Attenuated the increase in intracellular Ca²⁺ levels | GluN2B is a primary mediator of Aβ-induced calcium dysregulation. | nih.gov |
| Glutamate-Induced Excitotoxicity | Blocked the excessive Ca²⁺ influx | Selective GluN2B blockade is neuroprotective against excitotoxicity. | uni.lu |
Modulation of Downstream Signaling Pathways
The excessive Ca²⁺ influx through GluN2B-containing NMDARs initiates a complex array of downstream signaling cascades that ultimately determine cell fate. frontiersin.org Antagonism of these receptors can modulate these pathways, shifting the balance from pro-death to pro-survival signaling. The C-terminal domain of the GluN2B subunit serves as a critical scaffolding platform, forming complexes with numerous intracellular signaling proteins that are pivotal in both synaptic plasticity and excitotoxic cell death. frontiersin.org
Activation of GluN2B-containing NMDARs, particularly those located extrasynaptically, is strongly coupled to the initiation of neuronal death pathways. nih.gov This is in contrast to the activation of synaptic NMDARs, which are often linked to pro-survival signals. nih.gov The prolonged calcium influx through extrasynaptic GluN2B-NMDARs is a primary trigger for excitotoxicity. uni.lu Several key signaling pathways have been identified as downstream effectors of GluN2B-mediated neurotoxicity.
The GluN2B subunit is functionally coupled to neuronal nitric oxide synthase (nNOS) through the postsynaptic density protein PSD-95. nih.gov Upon excessive Ca²⁺ influx through GluN2B-containing NMDARs, nNOS is activated, leading to the production of nitric oxide (NO). uni.lunih.gov While NO is an important signaling molecule at physiological concentrations, its overproduction during excitotoxic conditions contributes to neuronal damage through the formation of reactive nitrogen species, which can lead to protein modifications and oxidative stress. mdpi.com Pharmacological inhibition of the GluN2B/nNOS pathway has been shown to mitigate aberrant aggressive behaviors and NO levels in the brain, underscoring the importance of this pathway in pathological conditions. nih.gov The blockade of GluN2B-containing NMDARs can thus prevent the overactivation of nNOS and the subsequent neurotoxic cascade. nih.gov
Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-activated serine/threonine kinase that plays a significant role in neuronal apoptosis. frontiersin.org Under pathological conditions, DAPK1 can be recruited to extrasynaptic GluN2B-NMDAR complexes. frontiersin.org The interaction between DAPK1 and the C-terminal tail of the GluN2B subunit can potentiate receptor function, leading to an amplification of the toxic calcium influx and subsequent cell death signaling. uni.luresearchgate.net This forms a positive feedback loop where excitotoxic insults promote the DAPK1-GluN2B interaction, further exacerbating neuronal injury. researchgate.net However, some studies suggest that GluN2B-driven excitotoxicity can proceed independently of DAPK1, indicating the complexity of these signaling pathways. nih.govelifesciences.org Nevertheless, the uncoupling of the DAPK1-GluN2B complex is considered a promising therapeutic strategy for mitigating ischemic brain injury. researchgate.net
Phosphatase and tensin homolog (PTEN) is a dual-specificity phosphatase that acts as a negative regulator of the pro-survival PI3K/Akt signaling pathway. mdpi.comnih.gov Activation of GluN2B-containing NMDARs can lead to the recruitment of PTEN to the receptor complex. nih.gov This recruitment can dephosphorylate and inactivate Akt, thereby suppressing its neuroprotective effects and promoting apoptosis. nih.gov PTEN's lipid phosphatase activity, which converts PIP3 to PIP2, is central to its inhibition of the PI3K/Akt pathway. mdpi.comyoutube.com By antagonizing GluN2B-NMDARs, the recruitment and activation of PTEN-mediated pro-death signaling can be prevented, thus preserving the activity of the pro-survival Akt pathway.
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a key enzyme involved in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov Ca²⁺ influx through NMDARs leads to the activation of CaMKII, which can then bind directly to the GluN2B subunit. embopress.orgnih.gov This interaction is crucial for the synaptic localization of CaMKII and the subsequent phosphorylation of downstream targets. jneurosci.orgresearchgate.net While this pathway is essential for normal synaptic function, its dysregulation during excitotoxic conditions can contribute to neuronal damage. The binding of CaMKII to GluN2B is required for the maintenance of synaptic strength. nih.gov Under excitotoxic conditions, the sustained activation of CaMKII can lead to the phosphorylation of various substrates that contribute to cell death. However, it's important to note that the role of the CaMKII-GluN2B interaction in pathological states is complex, with some studies showing that its abrogation does not prevent inflammatory pain, suggesting context-dependent functions. nih.gov
Table 2: Downstream Signaling Pathways Modulated by GluN2B-NMDAR Antagonism
| Pathway | Key Protein | Role in Excitotoxicity | Effect of GluN2B Antagonism | Reference |
|---|---|---|---|---|
| nNOS Pathway | nNOS | Overproduction of nitric oxide (NO) leading to oxidative stress. | Prevents nNOS overactivation and reduces NO-mediated neurotoxicity. | uni.lunih.gov |
| DAPK1 Pathway | DAPK1 | Potentiates GluN2B function, amplifying toxic Ca²⁺ influx. | Disrupts the DAPK1-GluN2B interaction, reducing pro-death signaling. | frontiersin.orgresearchgate.net |
| PTEN Pathway | PTEN | Suppresses the pro-survival PI3K/Akt pathway. | Prevents PTEN recruitment and preserves Akt-mediated survival signals. | nih.govmdpi.com |
| CaMKII Pathway | CaMKII | Dysregulated activity can contribute to neuronal damage. | Modulates CaMKII activity, potentially preventing its pathological effects. | nih.govjneurosci.org |
Endoplasmic Reticulum Stress-Activated Pathways (e.g., PERK/eIF2α)
The antagonism of GluN2B-containing N-methyl-D-aspartate receptors (NMDARs) has been shown to intersect with critical cellular stress pathways, particularly those originating from the endoplasmic reticulum (ER). The ER stress response, also known as the unfolded protein response (UPR), is a set of signaling cascades activated by an accumulation of unfolded or misfolded proteins in the ER lumen. One of the key pathways in the UPR is mediated by the PKR-like endoplasmic reticulum kinase (PERK), which, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).
Research in a mouse model of neonatal hypoxic-ischemic brain damage (HIBD) has elucidated a specific role for GluN2B-NMDAR signaling in modulating this pathway. nih.govresearchgate.net In this context, the activation of GluN2B-NMDARs was found to be neuroprotective, attenuating neuronal apoptosis and brain damage following the hypoxic-ischemic event. nih.govresearchgate.net Conversely, the selective inhibition of GluN2B-NMDARs using the antagonist ifenprodil (B1662929) led to a detrimental outcome. nih.gov Treatment with ifenprodil resulted in the continuous activation of the PERK/eIF2α signaling pathway, which in turn promoted neuronal apoptosis and exacerbated brain damage. nih.govresearchgate.net These findings suggest that, at least in the context of early development and hypoxic-ischemic injury, tonic GluN2B-NMDAR activity serves to suppress excessive or prolonged activation of the PERK/eIF2α ER stress pathway. nih.gov Antagonism of the receptor removes this inhibitory influence, leaving the PERK pathway unchecked and tipping the cellular balance towards apoptosis. nih.govresearchgate.net
| Condition | GluN2B-NMDAR Activity | PERK/eIF2α Pathway | Neuronal Outcome | Source |
|---|---|---|---|---|
| HIBD (Control) | Endogenous Activation | Transiently Activated | Neuroprotection, Attenuated Apoptosis | nih.gov |
| HIBD + Ifenprodil | Antagonized/Inhibited | Continuously Activated | Increased Apoptosis, Exacerbated Brain Damage | nih.govresearchgate.net |
Regulation of Protein Phosphatases (e.g., Calcineurin)
The functional consequences of GluN2B-NMDAR antagonism are intertwined with the activity of intracellular protein phosphatases, such as calcineurin (also known as protein phosphatase-2B). Calcineurin is a calcium-dependent phosphatase critical for linking calcium signals to downstream cellular responses, including synaptic plasticity. The relationship between GluN2B-NMDARs and calcineurin appears to be a key component of signaling cascades that determine synaptic strength.
Specifically, the signaling of the GluN2B-Death-Associated Protein Kinase 1 (DAPK1) complex, which mediates NMDAR-dependent long-term depression (LTD), is dependent on calcineurin. nih.gov Under conditions of low to medium intracellular calcium concentration, calcineurin is activated and subsequently dephosphorylates and activates DAPK1, which is associated with the GluN2B subunit. nih.gov This sequence of events is crucial for the induction of LTD. nih.gov Therefore, the antagonism of GluN2B-containing NMDARs would disrupt a primary trigger for this calcineurin-dependent signaling pathway, thereby interfering with this form of synaptic plasticity. nih.gov Other research has shown that inhibiting calcineurin directly with agents like FK506 leads to an increase in the activity of NMDARs in presympathetic neurons of the paraventricular nucleus of the hypothalamus. nih.gov This suggests a reciprocal regulatory relationship, where calcineurin activity normally serves to dephosphorylate and down-regulate NMDAR function. nih.gov
Ras Protein Specific Guanine (B1146940) Nucleotide Releasing Factor 1 (RasGRF1) Pathway
A significant signaling pathway directly and specifically linked to the GluN2B subunit involves the Ras Protein Specific Guanine Nucleotide Releasing Factor 1 (RasGRF1). RasGRF1 is a guanine nucleotide exchange factor that binds with high specificity to the C-terminal domain of the GluN2B subunit, but not to the GluN1 or GluN2A subunits. nih.gov This selective interaction positions RasGRF1 to act as a precise downstream effector of GluN2B-containing NMDARs.
The binding of RasGRF1 to GluN2B allows it to function as a calcium sensor. Following calcium influx through the NMDAR channel, the GluN2B-RasGRF1 complex activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This pathway is a critical mediator of NMDAR-dependent long-term depression (LTD). nih.gov The importance of this specific interaction is highlighted in studies of transgenic mice lacking RasGRF1, which show a specific impairment in NMDAR-dependent LTD, while long-term potentiation (LTP) remains intact. nih.gov Given this direct and functionally critical link, the application of a GluN2B-NMDAR antagonist would be expected to uncouple the receptor from RasGRF1, thereby preventing the activation of the p38 MAPK pathway and disrupting the induction of LTD. nih.gov
Cell-Type Specific Modulation of GluN2B-NMDAR Function (e.g., Interneurons vs. Pyramidal Neurons)
The neurobiological effects of GluN2B-NMDAR antagonism are not uniform across all neuronal populations; rather, they are highly dependent on the specific cell type being modulated. The differential roles of GluN2B in inhibitory GABAergic interneurons versus excitatory pyramidal neurons are particularly crucial for shaping neural circuit activity. nih.govnih.govresearchgate.net
In cortical pyramidal neurons, GluN2B-containing NMDARs appear to function as a brake on glutamatergic synapse maturation and function. nih.gov Studies involving the developmental deletion of GluN2B in these excitatory neurons result in an increase in the number of functional AMPA receptor synapses. nih.gov This suggests that antagonizing GluN2B on pyramidal cells could lead to enhanced excitatory synaptic transmission. nih.gov
Conversely, GluN2B-NMDARs play a positive, maturational role in cortical interneurons. nih.gov The deletion of GluN2B specifically in interneurons leads to a reduction in the number of their glutamatergic synaptic inputs. nih.gov This indicates that GluN2B activity is necessary for the proper development and integration of these inhibitory cells into the neural circuitry. nih.gov Antagonizing these receptors on interneurons would therefore be expected to decrease their excitatory drive, leading to disinhibition of downstream pyramidal neurons. nih.gov This mechanism is thought to underlie some of the rapid antidepressant effects of the NMDAR antagonist ketamine, whose actions are blocked by the specific knockdown of GluN2B in GABAergic interneurons (but not in pyramidal neurons). nih.gov While extrasynaptic GluN2B on excitatory neurons has been implicated in mediating neurodegeneration, synaptic GluN2B on interneurons is critical for maintaining the brain's excitatory/inhibitory balance. researchgate.net
| Neuronal Cell Type | Normal Function of GluN2B-NMDAR | Effect of Antagonism / Deletion | Circuit-Level Consequence | Source |
|---|---|---|---|---|
| Pyramidal (Excitatory) Neurons | Acts as a brake on synapse maturation; tonically suppresses protein synthesis. | Increased number of functional AMPA synapses; increased synaptic protein synthesis. | Potential for enhanced excitatory synaptic transmission. | nih.govnih.gov |
| Interneurons (Inhibitory) | Promotes maturation of glutamatergic inputs; contributes to interneuron excitation. | Fewer glutamatergic inputs; reduced excitatory drive onto interneurons. | Disinhibition of downstream pyramidal neurons; increased glutamate release. | nih.govnih.govresearchgate.net |
Influence on Synaptic Plasticity and Neuronal Circuit Function
Modulation of Long-Term Depression (LTD)
Long-Term Depression (LTD) is a form of activity-dependent reduction in the efficacy of neuronal synapses. A substantial amount of evidence points to a specific and critical role for GluN2B-containing NMDARs in the induction of NMDAR-dependent LTD.
Numerous studies have demonstrated that the pharmacological blockade of GluN2B-containing NMDARs prevents the induction of LTD. For instance, in the hippocampus of juvenile rats (P14), the selective GluN2B antagonist Ro 25-6981 was sufficient to block LTD induction, while antagonists targeting GluN2A and GluN2D subunits were ineffective. nih.gov This suggests a specific requirement for the GluN2B subunit in this process at this developmental stage. nih.gov
This specificity is not limited to the hippocampus. In the amygdala, blockade of GluN2B receptors, but not GluN2A receptors, prevented the induction of LTD. researchgate.netnih.gov This differential role of GluN2 subunits in LTP and LTD is a recurring theme in synaptic plasticity research. researchgate.netnih.gov
Furthermore, the loss of GluN2B-containing NMDARs in the CA1 region of the hippocampus and the cortex has been shown to abolish an NMDAR-dependent form of LTD. nih.govresearchgate.net This finding from genetic knockout studies provides strong evidence for the critical role of this subunit in LTD. nih.govresearchgate.net Interestingly, some research suggests that the metabotropic function of GluN2B-containing NMDARs, independent of ion flux through the channel, may be sufficient to induce LTD. frontiersin.org
| Brain Region | Experimental Approach | Effect of GluN2B Antagonism/Deletion | Conclusion |
|---|---|---|---|
| Hippocampus (P14) | Pharmacological (Ro 25-6981) | Blocked LTD induction. nih.gov | GluN2B is specifically required for LTD. nih.gov |
| Amygdala | Pharmacological (Ro 25-6981) | Prevented LTD induction. researchgate.netnih.gov | GluN2B, but not GluN2A, is necessary for LTD. researchgate.netnih.gov |
| Hippocampus/Cortex | Genetic Deletion | Abolished NMDAR-dependent LTD. nih.govresearchgate.net | GluN2B is critical for this form of synaptic plasticity. nih.govresearchgate.net |
Impact on Synaptic Spine Morphology and Density
Synaptic spines are small protrusions on a neuron's dendrite that typically receive input from a single axon at the synapse. The morphology and density of these spines are highly dynamic and are closely linked to synaptic strength and plasticity. GluN2B-containing NMDARs have been implicated in the regulation of spine structure.
Research has shown that the genetic deletion of GluN2B in the pyramidal neurons of the cortex and the CA1 subregion of the hippocampus leads to a decrease in dendritic spine density in CA1 hippocampal neurons. researchgate.net This suggests that GluN2B-containing NMDARs are important for the maintenance of synaptic spines.
Furthermore, non-ionotropic signaling through the GluN2B subunit, meaning signaling that does not require ion flow through the receptor's channel, can drive dendritic spine plasticity. nih.gov Specifically, the activation of GluN2B can trigger the retraction of dendritic spines. nih.gov This form of structural plasticity is mediated through the C-terminal domain of the GluN2B subunit. nih.gov
In the context of substance abuse, cocaine-generated "silent synapses," which are thought to be a key component of addiction memory, are preferentially composed of GluN2B-containing NMDARs. biorxiv.org The depletion or antagonism of GluN2B in these synapses can lead to their "un-silencing" and maturation. biorxiv.org
Role in Developmental Synapse Elimination (e.g., Corticospinal Synapses)
During development, the nervous system undergoes a process of refinement where excess synaptic connections are eliminated. This process is crucial for the formation of precise and efficient neural circuits. NMDAR-dependent activity plays a key role in this synaptic pruning.
Studies on the corticospinal (CS) system have revealed a selective role for postsynaptic GluN2B-containing NMDARs in the developmental elimination of synapses. nih.govnih.gov In co-cultures of cortical and spinal cord slices, CS synapses are initially widespread but are later eliminated from the ventral side of the spinal cord in an NMDAR-dependent manner. nih.govnih.gov This elimination is blocked when the spinal cord slices are from mice lacking the GluN2B subunit, but not when they are from mice lacking the GluN2A subunit. nih.govnih.gov
Importantly, the presence of the GluN2B subunit on the presynaptic side is not essential for this process. nih.gov This indicates that it is the postsynaptic GluN2B-containing NMDARs that are critical for this form of developmental plasticity. nih.govnih.gov The precise mechanism by which GluN2B mediates synapse elimination is still under investigation, but it is thought that calcium entry through GluN2B-containing NMDARs may activate different intracellular signaling cascades compared to calcium entry through GluN2A-containing receptors. nih.gov
Contributions to Neurogenesis (Preclinical)
The targeted antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor has emerged as a significant area of investigation in preclinical neuroscience, particularly concerning its influence on adult neurogenesis. While the specific compound "GluN2B-NMDAR antagonist-2" does not correspond to a designated agent in published scientific literature, extensive research on selective GluN2B antagonists, such as Ifenprodil (B1662929) and Ro 25-6981, provides compelling evidence for the role of this receptor subunit in regulating the birth of new neurons, primarily within the hippocampus.
Preclinical studies suggest that the GluN2B subunit may act as a negative regulator of neural stem cell proliferation. rcsi.com Consequently, its blockade can foster an environment conducive to neurogenesis. This has been demonstrated in vivo where treatment with the GluN2B-specific antagonist Ifenprodil led to an increased number of bromodeoxyuridine (BrdU)-positive cells in the dentate gyrus and posterior periventricle of the hippocampus. nih.gov This indicates that the antagonism of GluN2B-containing NMDA receptors can directly modulate the rate of neural precursor cell proliferation under normal physiological conditions. nih.govconsensus.app
Further research with another potent and selective GluN2B antagonist, Ro 25-6981, has corroborated these findings. The blockade of GluN2B-containing NMDA receptors by Ro 25-6981 has been shown to stimulate adult neurogenesis in the hippocampal region. nih.gov The proposed mechanism for this effect involves the inhibition of neuronal nitric oxide synthase (nNOS) activity, which subsequently promotes the generation of new neurons. nih.gov Beyond simply increasing cell numbers, antagonism of GluN2B has been linked to behavioral outcomes associated with neurogenesis, such as improvements in spatial memory. researchgate.net
Interestingly, the pro-neurogenic effects of GluN2B antagonism appear to be specific to this subunit. Studies have shown that while a selective NR2B blocker like Ro 25-6981 increases neuronal stem cell proliferation in vitro, a non-subunit selective open-channel blocker, MK-801, does not produce the same effect. rcsi.com This suggests that the targeted modulation of the GluN2B subunit is key to stimulating neurogenesis, potentially by leaving other NMDA receptor subtypes, which are essential for cell survival, unaffected. rcsi.com
Preclinical Evaluation in Disease Models
Ischemic Brain Injury Models (e.g., Stroke, Hypoxic-Ischemic Brain Damage)
In models of acute ischemic brain injury, such as stroke and hypoxic-ischemic brain damage (HIBD), the excessive release of glutamate (B1630785) leads to overstimulation of NMDARs, massive calcium influx, and subsequent activation of cell death pathways. nih.gov Antagonism of the GluN2B subunit has emerged as a promising strategy to mitigate this excitotoxic cascade. cardiologyresearchjournal.com
Reduction of Cerebral Infarction and Neurologic Deficits
Preclinical studies using animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model, have demonstrated the effectiveness of GluN2B-NMDAR antagonists in reducing the core markers of ischemic damage.
Infarct Volume Reduction: Administration of selective GluN2B antagonists has been shown to significantly decrease the volume of infarcted brain tissue following an ischemic event. cardiologyresearchjournal.combioworld.com One study on a novel, potent, and selective GluN2B-NMDAR antagonist demonstrated a significant and dose-dependent decrease in cerebral infarction rates in a rat MCAO model. bioworld.com
Neurological Score Improvement: Corresponding with the reduction in brain tissue damage, these antagonists also improve functional outcomes. In the same MCAO rat model, the novel antagonist led to significantly lower (i.e., improved) neurologic deficit scores compared to untreated models. bioworld.com The efficacy of this compound was reported to be superior to that of other known antagonists like Pierardine or ifenprodil (B1662929) in this model. bioworld.com
These findings underscore the potential of GluN2B-NMDAR antagonism to limit the extent of brain damage and improve functional recovery after an ischemic stroke. cardiologyresearchjournal.combioworld.com
Neuroprotective Effects against Neuronal Apoptosis and Excitotoxicity
The neuroprotective action of GluN2B-NMDAR antagonists in ischemic models is rooted in their ability to counteract the fundamental mechanisms of excitotoxic cell death.
Inhibition of Excitotoxicity: Pathological overactivation of GluN2B-containing NMDARs is a primary driver of excitotoxic neuronal death. frontiersin.org By blocking these specific receptors, antagonists prevent the excessive intracellular calcium influx that triggers downstream death programs. nih.govbioworld.com One novel antagonist was shown to significantly reduce the concentration of calcium in brain tissue in an MCAO model. bioworld.com Another study found that a lead compound significantly reduced intracellular Ca2+ influx in a human neuroblastoma cell line damaged by NMDA. bioworld.com
Attenuation of Neuronal Apoptosis: Excitotoxicity ultimately leads to programmed cell death, or apoptosis. Research in a mouse model of HIBD indicates that GluN2B-NMDARs can attenuate neuronal apoptosis by inhibiting the PERK/eIF2α signaling pathway, which is associated with endoplasmic reticulum stress. nih.gov In neonatal brain injury models, where the GluN2B subunit is dominant, its activity has been linked to activating protective signaling pathways, a role that contrasts with its excitotoxic function in the mature brain. cas.cz Antagonists selective for GluN2B-containing NMDARs have been consistently shown to protect neurons from excitotoxic death across multiple forms of neuronal injury. frontiersin.org
Interactive Table: Effects of GluN2B-NMDAR Antagonists in Ischemic Models
| Model System | Key Finding | Reference Compound(s) |
| Middle Cerebral Artery Occlusion (MCAO) Rat Model | Significantly decreased cerebral infarction rates and neurologic deficit scores. | Novel Pierardine Derivative |
| NMDA-damaged SH-SY5Y Human Neuroblastoma Cells | Superior neuroprotective activity and significant reduction in intracellular Ca2+ influx. | Novel GluN2B Antagonist [I] |
| Mouse Model of Hypoxic-Ischemic Brain Damage (HIBD) | Attenuated neuronal apoptosis through inhibition of the PERK/eIF2α signaling pathway. | N/A (Study of receptor function) |
| General Neuronal Injury Models | Protected neurons from excitotoxic death. | Ro25-6981, CP-101606 |
Neurodegenerative Disease Models
The role of GluN2B-NMDARs has also been investigated in chronic neurodegenerative conditions, most notably Alzheimer's disease. The rationale stems from evidence implicating these receptors in the synaptic dysfunction and neuronal loss characteristic of the disease. nih.govnih.gov
Alzheimer's Disease Models
In the context of Alzheimer's disease (AD), the accumulation of amyloid-β (Aβ) peptides is believed to trigger a cascade of events leading to synaptic failure and cognitive decline. GluN2B-containing NMDARs have been identified as potential mediators of these deleterious effects of Aβ. nih.govnih.gov
Aβ oligomers can disrupt synaptic function, and a key aspect of this is the impairment of long-term potentiation (LTP), a cellular correlate of learning and memory.
LTP Deficits: Several studies have shown that antagonists of GluN2B-containing NMDARs can prevent Aβ-mediated deficits in LTP in the hippocampus. frontiersin.org The application of Aβ to hippocampal slices impairs LTP, and this effect is blocked by GluN2B antagonists. frontiersin.org This suggests that Aβ's negative impact on synaptic plasticity is channeled, at least in part, through the over-activation of these specific receptors. frontiersin.org
Synaptic Currents: Aβ application has also been reported to enhance NMDAR currents and intracellular calcium levels, an effect that is mediated by GluN2B-containing receptors. frontiersin.org
However, the therapeutic promise of these findings has been challenged by other preclinical studies. A long-term (4-month) study in PS2APP mice, an AD model, found that chronic treatment with the GluN2B antagonist Pip18 did not rescue spatial learning and memory deficits and did not alter synaptic function. nih.gov This suggests that while GluN2B may be involved in acute Aβ-induced toxicity, long-term antagonism may not correct established cognitive impairments. nih.gov
Synapse loss is a major pathological correlate of cognitive decline in Alzheimer's disease. nih.gov Given the role of GluN2B-NMDARs in mediating Aβ toxicity, it was hypothesized that blocking these receptors could prevent this loss. nih.gov
However, evidence from chronic treatment studies in AD mouse models does not support this hypothesis. In the PS2APP mouse model, chronic administration of a GluN2B-NMDAR antagonist failed to affect plaque-associated spine loss. nih.gov These results indicate that long-term treatment with a GluN2B antagonist does not provide a disease-modifying benefit in terms of preventing synapse loss in these models. nih.gov This research challenges the expectation that GluN2B-NMDAR antagonists hold significant therapeutic potential for halting the progression of neurodegeneration in Alzheimer's disease. nih.govnih.gov
Interactive Table: Effects of GluN2B-NMDAR Antagonists in Alzheimer's Disease Models
| Model System | Effect on Aβ-Mediated Dysfunction | Effect on Synapse Loss | Reference Compound(s) |
| Hippocampal Slices (Rat) | Prevents Aβ-induced deficits in Long-Term Potentiation (LTP). | Not Assessed | Unspecified GluN2B Antagonists |
| PS2APP Mouse Model (Chronic) | Did not rescue spatial learning/memory deficits or alter synaptic function. | Did not affect plaque-associated spine loss. | Pip18 |
| Tg2576 Mouse Model (Subchronic) | Partially reversed reduced freezing behavior, but possibly due to increased anxiety. | Not Assessed | Pip18 |
Huntington's Disease Models
Information regarding the preclinical evaluation of "GluN2B-NMDAR antagonist-2" specifically in Huntington's Disease models was not found in the provided search results.
Mood Disorder and Depression Models
Preclinical research has consistently pointed towards the antidepressant-like effects of GluN2B-selective NMDA receptor antagonists in various rodent models of depression. nih.gov These studies highlight the rapid onset of action as a key feature of these compounds.
The antidepressant potential of targeting the GluN2B subunit has been documented for over three decades. nih.gov Preclinical studies have demonstrated that selective antagonists of GluN2B-containing NMDA receptors can produce rapid antidepressant-like effects. This is a significant area of interest as it offers a potential advantage over traditional antidepressants which often have a delayed onset of therapeutic action. The physiological and pharmacological characteristics of NMDA receptors, which are determined by their specific subunit composition, are believed to play a crucial role in the therapeutic mechanisms of these antagonists. nih.gov
In addition to their rapid behavioral effects, GluN2B-selective antagonists have been shown to reverse depression-like behaviors by rescuing dendritic spines. nih.gov This suggests a role for these compounds in restoring synaptic plasticity, which is often impaired in models of depression. The ability to reverse these structural and functional synaptic deficits is a key aspect of their potential therapeutic mechanism.
| Model | Compound/Target | Key Finding |
| Rodent Models of Depression | GluN2B-selective antagonists | Exhibit rapid antidepressant-like effects. nih.gov |
| Rodent Models of Depression | GluN2B-selective antagonists | Reverse depression-like behavior and rescue dendritic spines. nih.gov |
Neuropathic Pain Models
The overactivation of NMDA receptors is a known factor in the pathophysiology of neuropathic pain. biorxiv.org Consequently, antagonists of these receptors, particularly those selective for the GluN2B subunit, have been investigated for their potential analgesic effects in preclinical models. The involvement of GluN2B-containing NMDA receptors in the mechanisms of neuropathic pain makes them a promising target for therapeutic intervention. biorxiv.org
Models of Other Central Nervous System Disorders
The role of GluN2B-containing NMDA receptors extends to other central nervous system (CNS) disorders where excitotoxicity is a contributing factor. Over-activation of NMDA receptors, leading to excessive intracellular calcium influx and subsequent neuronal death, is a phenomenon observed in conditions such as traumatic brain injury and stroke. biorxiv.org This process of excitotoxicity is also implicated in neurodegenerative diseases like Alzheimer's disease. biorxiv.org
Preclinical studies have shown that selective negative allosteric modulators of GluN2B-NMDARs display neuroprotective properties in both in vitro and in vivo models of these disorders. biorxiv.org These findings underscore the potential of GluN2B antagonists as a therapeutic strategy to counteract the detrimental effects of excitotoxicity in a range of CNS pathologies. biorxiv.org
| Disorder Model | Mechanism | Potential Therapeutic Effect of GluN2B Antagonists |
| Traumatic Brain Injury / Stroke | Excitotoxicity due to NMDA receptor over-activation. biorxiv.org | Neuroprotection. biorxiv.org |
| Alzheimer's Disease | Excitotoxicity and NMDA receptor over-activation. biorxiv.org | Neuroprotection. biorxiv.org |
Epilepsy Models
The GluN2B subunit of the NMDA receptor is a key target in epilepsy research due to its significant role in excitatory synaptic transmission and its distinct expression pattern during brain development. Preclinical studies have demonstrated the anticonvulsant potential of GluN2B-selective antagonists, particularly in the context of the immature brain where this subunit is more predominantly expressed.
Research in infantile rat models has shown that selective GluN2B antagonists are more effective against seizures early in postnatal development. For instance, studies have demonstrated that GluN2B antagonists like ifenprodil and Ro 25-6981 are effective against electrically induced cortical afterdischarges in immature rats, with greater efficacy observed in infantile compared to juvenile animals. In a model of bacterial meningitis in infant rats, the GluN2B-selective antagonist Ro 25-6981 also exhibited acute anti-seizure effects.
In models of temporal lobe epilepsy (TLE), the GluN2B subunit's contribution to the pathophysiology is an area of active investigation. In vitro experiments on organotypic hippocampal cultures have indicated that selective inhibition of GluN2B-containing NMDARs can reduce the epileptiform rearrangement of the hippocampal network and decrease epileptic discharges of dentate gyrus granule cells. Furthermore, ifenprodil has been shown to decrease neuronal excitability in brain tissue resected from epileptic patients. These findings suggest that targeting GluN2B-containing NMDARs could be a viable antiepileptic strategy.
| Epilepsy Model | GluN2B Antagonist | Key Findings |
| Electrically Induced Cortical Afterdischarges (Immature Rats) | Ifenprodil, Ro 25-6981 | Greater anticonvulsant efficacy in infantile rats compared to juvenile rats. |
| Bacterial Meningitis (Infant Rats) | Ro 25-6981 | Demonstrated acute anti-seizure effects. |
| Temporal Lobe Epilepsy (In Vitro Hippocampal Cultures) | Ifenprodil | Reduced epileptiform rearrangement and epileptic discharges. |
| Human Epileptic Brain Tissue | Ifenprodil | Decreased neuronal excitability in resected tissue. |
Traumatic Brain Injury Models
Following a traumatic brain injury (TBI), excessive glutamate release leads to overactivation of NMDA receptors, contributing to excitotoxicity and neuronal death. The GluN2B subunit has been specifically implicated in these pathological processes. Preclinical research suggests that selective antagonism of GluN2B-containing NMDARs may offer neuroprotective benefits in the context of TBI.
Studies have indicated that GluN2B-containing receptors are particularly vulnerable to mechanical stress. Neurons with a higher ratio of these subunits have shown greater susceptibility to injury-induced loss of functional connectivity. This vulnerability highlights the potential of targeting GluN2B as a therapeutic strategy. Channel blockers of NMDA receptors have demonstrated robust neuroprotective outcomes in animal models of TBI where excessive activation of these receptors is a key pathological feature. The development of selective GluN2B antagonists is considered a promising avenue for creating neuroprotective drugs with improved therapeutic profiles for conditions including TBI.
| TBI Model Aspect | Observation/Finding | Therapeutic Implication |
| Mechanical Stress Vulnerability | Neurons with higher ratios of GluN2B subunits are more susceptible to injury-induced loss of functional connectivity. | Targeting GluN2B may protect vulnerable neuronal populations post-TBI. |
| Excitotoxicity | Excessive glutamate release post-TBI leads to overactivation of NMDARs, including those containing GluN2B. | GluN2B antagonists can mitigate excitotoxic neuronal death. |
| Neuroprotection | Non-selective NMDA receptor channel blockers show neuroprotective effects in TBI models. | Selective GluN2B antagonists are being developed to offer neuroprotection with potentially fewer side effects. |
HIV-1 Protein Tat-Induced Synapse Loss and Cognitive Impairment
HIV-associated neurocognitive disorder (HAND) is characterized by synaptic loss, which is a primary contributor to cognitive deficits. The HIV-1 transactivator of transcription (Tat) protein is a known neurotoxin that disrupts synaptic connections. Preclinical studies have investigated the potential of GluN2B antagonists to reverse this damage.
In a mouse model, the infusion of HIV-1 Tat protein was shown to cause a significant loss of dendritic spines in the retrosplenial cortex. angelman.org This synapse loss was directly correlated with learning deficits in trace fear conditioning tasks. angelman.org The administration of the GluN2B-selective antagonist, ifenprodil, after Tat-induced synapse loss, led to a rescue of dendritic spine density. angelman.org Importantly, the restoration of spine density coincided with the restoration of cognitive function in the Tat-treated animals. angelman.org These findings demonstrate that Tat-induced synaptodendritic damage is reversible and that pharmacological inhibition of GluN2B-containing NMDARs can mediate this recovery. nih.gov
| Experimental Condition | Effect on Dendritic Spines | Effect on Cognitive Function |
| Infusion of HIV-1 Tat protein | 17 ± 1% loss of dendritic spines in the retrosplenial cortex. angelman.org | Impaired learning in trace fear conditioning. angelman.org |
| Administration of Ifenprodil (post-Tat infusion) | Rescue of dendritic spine density. angelman.org | Restoration of cognitive function. angelman.org |
Angelman Syndrome Models
Following a comprehensive review of preclinical research, no studies were identified that specifically evaluated the efficacy of GluN2B-NMDAR antagonists in animal models of Angelman Syndrome. Current therapeutic development for Angelman Syndrome in preclinical models is primarily focused on other mechanisms, such as gene therapy to restore UBE3A function, antisense oligonucleotides to unsilence the paternal UBE3A allele, and small molecules targeting other downstream pathways.
Cognitive and Behavioral Outcomes in Preclinical Studies
Impact on Learning and Memory Processes
The GluN2B subunit is intricately involved in the mechanisms of learning and memory, a fact substantiated by numerous preclinical investigations. frontiersin.org Antagonism of GluN2B-containing NMDARs has been shown to produce distinct effects on different facets of memory, highlighting its complex role in memory formation, consolidation, and retrieval.
Spatial Memory Formation and Retrieval
The role of GluN2B in spatial memory is multifaceted, with evidence suggesting its importance in both the formation and retrieval of spatial information. Studies in rodents have demonstrated that the blockade of GluN2B-containing NMDARs can impair spatial learning and memory. For instance, intra-hippocampal administration of GluN2B antagonists has been shown to disrupt performance in spatial tasks like the Morris water maze and T-maze. jneurosci.org
In one study, the selective antagonist Ro 25-6981 was found to impair the early phase of spatial reversal learning in rats, although the animals were eventually able to learn the new platform location. nih.gov This suggests a role for GluN2B in the initial adaptation to new spatial information. Another study found that intra-CA1 infusions of GluN2B-selective antagonists impaired spatial working memory in rats in a delay-dependent manner, with deficits observed at longer but not shorter delays. scholaris.ca This indicates that GluN2B-NMDARs in the CA1 region of the hippocampus are crucial for the short-term maintenance of spatial information.
Conversely, some research suggests that under certain conditions, blocking GluN2B can enhance spatial memory retrieval. For example, blockade of GluN2B by Ro 25-6981 has been reported to enhance the retrieval of spatial memory in rats and facilitate spatial memory formation in mice. mdpi.com Furthermore, in aged mice with enhanced GluN2B expression, a higher concentration of a GluN2B antagonist was needed to impair long-term spatial memory, suggesting an increased number of functional GluN2B-containing receptors contributed to improved memory. nih.gov
| Compound | Preclinical Model | Task | Key Finding | Reference |
|---|---|---|---|---|
| Ro 25-6981 | Rats | Spatial Reversal Learning (Water Maze) | Impaired early phase of reversal learning. | nih.gov |
| Ro 25-6981 / Ifenprodil (B1662929) | Rats | Delayed Alternation/Matching-to-Place (Water Maze) | Impaired spatial working memory at long delays. | scholaris.ca |
| Ro 25-6981 | Rats | Spatial Memory Retrieval | Enhanced retrieval of spatial memory. | mdpi.com |
| Ro 25-6981 | Aged Mice | Long-Term Spatial Memory | Higher antagonist concentration needed to impair memory in mice with enhanced GluN2B expression. | nih.gov |
Fear Memory and Extinction Learning
GluN2B-containing NMDARs are critically involved in the processes of fear memory and its extinction. frontiersin.orgresearchgate.net Pharmacological blockade of these receptors has been shown to impair fear memory extinction in rodents, a process crucial for reducing learned fear responses. frontiersin.org This impairment is linked to deficits in long-term depression (LTD), a form of synaptic plasticity thought to underlie the weakening of previously formed associations. frontiersin.orgnih.gov
Specifically, studies have shown that the administration of the GluN2B antagonist Ro25-6981 impairs the extinction of conditioned fear. nih.gov This suggests that GluN2B activity is necessary for the new learning that occurs during extinction. In contrast, the acquisition of the initial fear memory appears to be more dependent on GluN2A-containing NMDARs. nih.gov
Further research has highlighted the role of GluN2B in the destabilization of fear memories, a process required for memory updating or reconsolidation. researchgate.net Pre-recall administration of a GluN2B antagonist can prevent the updating of a contextual fear memory. nih.gov Interestingly, chronic treatment with a GluN2B antagonist, piperidine18 (Pip18), was found to partially reverse reduced freezing behavior in a mouse model of Alzheimer's disease, though this was attributed to increased anxiety or excessive memory generalization rather than a direct improvement in fear memory. nih.govjneurosci.org
| Compound | Preclinical Model | Task | Key Finding | Reference |
|---|---|---|---|---|
| Ro25-6981 | Rodents | Fear Extinction | Impaired fear memory extinction. | frontiersin.orgnih.gov |
| Ro25-6981 | Rats | Conditioned Fear | Did not disrupt the expression of conditioned fear 24h after conditioning. | nih.gov |
| Ro25-6981 | Rats | Extinction Memory Reconsolidation | Pre-recall administration hindered the recovery of the avoidance response. | nih.govresearchgate.net |
| Piperidine18 (Pip18) | Tg2576 Mice | Fear Conditioning | Partially reversed reduced freezing behavior, likely due to increased anxiety or memory generalization. | nih.govjneurosci.org |
Effects on Behavioral Flexibility
Behavioral flexibility, the ability to adapt cognitive strategies in response to changing environmental demands, is another domain influenced by GluN2B-containing NMDARs. Preclinical studies suggest that antagonism of these receptors can impair specific forms of behavioral plasticity.
For instance, pharmacological inhibition of GluN2B has been shown to impair strategy shifting in a discrimination task and reversal learning in the Morris water maze in rodents. frontiersin.org In a study examining two types of behavioral flexibility, the GluN2B antagonist Ro 25-6981 selectively impaired spatial reversal learning in rats but had no effect on set-shifting (the ability to switch between different strategies). nih.gov This suggests that GluN2B signaling is particularly important for updating spatial information. The impairment in behavioral flexibility following GluN2B antagonism may be linked to deficits in LTD, which is critical for weakening previously established associations to allow for new learning. frontiersin.org
Assessment of Potential Cognitive Liabilities with Chronic Antagonism
While acute antagonism of GluN2B has shown some therapeutic potential, the long-term consequences of chronic blockade raise concerns about potential cognitive liabilities. A study involving chronic treatment with the GluN2B antagonist Pip18 in a mouse model of Alzheimer's disease found that while it did not rescue memory deficits, it did disrupt normal cognitive functions in wild-type mice. nih.govnih.govjneurosci.org
Chronic administration of Pip18 led to altered open-field activity, suggesting increased anxiety, and degraded performance in an active avoidance task in non-transgenic mice. nih.govjneurosci.org These findings indicate that long-term blockade of GluN2B-NMDARs may not only fail to provide cognitive benefits in disease models but could also induce cognitive impairments in healthy individuals. nih.govnih.gov The disruption of normal cognitive functions with both subchronic and chronic treatment suggests that GluN2B-NMDAR antagonists could have liabilities related to the disruption of normal cognitive processes. nih.govjneurosci.org
Modulation of Adult Neurogenesis in Hippocampal Regions
The hippocampus is one of the few brain regions where neurogenesis, the birth of new neurons, continues into adulthood. This process is implicated in learning, memory, and mood regulation. oup.comfrontiersin.org GluN2B-containing NMDARs play a significant role in the maturation and plasticity of these adult-born granule cells. frontiersin.org
Studies have shown that blockade of GluN2B-containing NMDARs can stimulate adult neurogenesis in the hippocampal region. mdpi.comresearchgate.net This effect is thought to be mediated, in part, by the inhibition of neuronal nitric oxide synthase (nNOS) activity. mdpi.comresearchgate.net Furthermore, the enhanced plasticity of young adult-born granule cells is mediated by GluN2B-expressing NMDA receptors. frontiersin.org Deletion of the GluN2B subunit from these new neurons has been shown to attenuate the behavioral and neurogenic responses to the antidepressant fluoxetine. frontiersin.org This suggests that GluN2B-mediated plasticity in adult-born neurons is a crucial component of the therapeutic effects of some antidepressants.
Conversely, it has also been reported that the deletion of GluN2B in newborn granule cells leads to an increase in cell death, an effect that can be rescued by the expression of GluN2A. nih.gov This highlights the complex and critical role of GluN2B in the survival and integration of new neurons into the hippocampal circuitry.
Comparative Research and Future Directions for Glun2b Nmdar Antagonists
Differentiation from Non-Selective NMDAR Antagonists
GluN2B-selective N-methyl-D-aspartate receptor (NMDAR) antagonists, such as the investigational compound GluN2B-NMDAR antagonist-2, represent a targeted approach to modulating glutamatergic neurotransmission, distinguishing them from their non-selective counterparts. medchemexpress.com Non-selective NMDAR antagonists block the receptor channel regardless of the subunit composition. This broad-spectrum inhibition can lead to significant side effects, limiting their therapeutic utility. In contrast, GluN2B-selective antagonists are designed to specifically target NMDARs containing the GluN2B subunit. rsc.orgmdpi.com This selectivity is thought to offer a more favorable safety profile by sparing NMDARs with other subunit compositions, which are crucial for normal physiological functions in different brain regions. nih.govnih.gov
The primary distinction lies in their mechanism and site of action. Non-selective antagonists often act as channel blockers, physically obstructing the ion flow. In contrast, many GluN2B-selective antagonists, like ifenprodil (B1662929), are non-competitive allosteric modulators that bind to a site on the amino-terminal domain (ATD) of the GluN2B subunit. mdpi.comnih.gov This allosteric inhibition allows for a more nuanced modulation of receptor activity, often in a voltage- and use-dependent manner. mdpi.com Research suggests that this selectivity may reduce the incidence of psychotomimetic and cognitive side effects associated with non-selective antagonists like ketamine. nih.govmdpi.com By focusing on GluN2B-containing receptors, which are implicated in pathological states like excitotoxicity, these antagonists aim to provide neuroprotection with greater precision and fewer off-target effects. rsc.orgnih.gov
Comparison with GluN2A-Preferring Antagonists and Other Subtype-Selective Modulators
The NMDAR family's diversity, stemming from different GluN2 subunits (A-D), allows for distinct pharmacological targeting. While GluN2B antagonists have been a major focus, research into GluN2A-preferring antagonists and other subtype-selective modulators has revealed important functional distinctions. bohrium.compnas.org
GluN2A and GluN2B are the most prevalent GluN2 subunits in the adult forebrain, and their expression patterns change throughout development. oup.com They also differ in their electrophysiological properties; for instance, GluN1/GluN2A receptors have a faster deactivation time compared to GluN1/GluN2B receptors. oup.com
The development of GluN2A-selective antagonists has been challenging due to a lack of highly selective compounds. mdpi.combohrium.com NVP-AAM077, an early example, showed only a modest preference for GluN2A over GluN2B. mdpi.compnas.org More recently, compounds like TCN-201 have demonstrated higher selectivity, enabling more precise investigation of GluN2A's roles. mdpi.com
Functionally, antagonists for GluN2A and GluN2B can have different, and sometimes opposing, effects. For example, some studies suggest that while GluN2B antagonism can be neuroprotective, GluN2A antagonism might exacerbate certain conditions. nih.govfrontiersin.org The effects of non-selective NMDAR antagonists on processes like cortical oscillations appear to be more similar to those of GluN2A-preferring antagonists than GluN2B-selective ones. jneurosci.org This highlights the distinct roles these subunits play in neural circuitry and pathology.
The table below summarizes key differences between GluN2A and GluN2B-preferring antagonists.
| Feature | GluN2B-Preferring Antagonists | GluN2A-Preferring Antagonists |
| Example Compound | Ifenprodil, Ro 25-6981, CP-101,606 nih.govpnas.org | NVP-AAM077, TCN-201 mdpi.comnih.gov |
| Primary Target | NMDARs containing the GluN2B subunit | NMDARs containing the GluN2A subunit |
| Developmental Expression | High in early development, decreases in some areas with age oup.com | Increases after birth, predominant in the adult forebrain oup.com |
| Deactivation Kinetics | Slower | Faster oup.com |
| Primary Therapeutic Focus | Neuroprotection in conditions like stroke and neurodegenerative diseases rsc.orgmdpi.com | Investigated for depression and other neurological disorders oup.com |
Unresolved Questions Regarding GluN2B-NMDAR Dysregulation in Neuropathologies
Despite significant research, several key questions regarding the role of GluN2B-NMDAR dysregulation in brain diseases remain. A major area of uncertainty is the precise contribution of GluN2B-containing receptors to the progression of neurodegenerative disorders like Alzheimer's and Parkinson's disease. bohrium.comnih.gov
In Alzheimer's disease, for instance, evidence is conflicting. Some studies suggest that amyloid-beta (Aβ) peptides mediate their toxic effects through GluN2B-containing NMDARs, implying that antagonists could be beneficial. nih.govfrontiersin.org However, other research indicates that in early stages of the disease, there might be an aberrant, yet compensatory, "gain-of-function" in these same receptors, suggesting that blocking them could be detrimental. nih.gov The expression levels of GluN2B subunits have also been reported to decrease with age and in Alzheimer's, further complicating the therapeutic rationale. mdpi.comijprajournal.commdpi.com
Another unresolved issue is the role of synaptic versus extrasynaptic GluN2B-containing NMDARs. It has been proposed that synaptic NMDAR activation is neuroprotective, while extrasynaptic activation is neurotoxic. bohrium.com The exact mechanisms and the extent to which GluN2B antagonists differentiate between these two receptor populations are still under investigation. nih.gov The debate continues whether the specific role of GluN2B in triggering excitotoxicity is definitive. biorxiv.org
Furthermore, the involvement of triheteromeric NMDARs, which contain both GluN2A and GluN2B subunits, adds another layer of complexity. The pharmacology and physiological roles of these hybrid receptors are not fully understood, making it difficult to predict the precise effects of subunit-selective antagonists. bohrium.com
Advancement of Research Methodologies for Subtype-Specific Studies
Progress in understanding and targeting GluN2B-NMDARs heavily relies on the development of sophisticated research tools. Recent advancements in structural biology, computational modeling, and in vivo imaging are paving the way for more precise subtype-specific studies.
Structural-Based Drug Design and Machine Learning Approaches
The elucidation of the NMDAR's structure, particularly the amino-terminal domain (ATD) where many GluN2B-selective antagonists bind, has been a watershed moment for drug design. rsc.orgrsc.org High-resolution crystal structures of the GluN1/GluN2B ATD complexed with antagonists like ifenprodil have provided detailed blueprints of the binding pocket. rsc.org This structural information is crucial for structure-based drug design, allowing for the rational optimization of lead compounds to improve affinity, selectivity, and pharmacokinetic properties. rsc.orgrsc.orgnih.gov
Computational methods, including molecular docking and molecular dynamics simulations, are now routinely used to predict how new chemical entities will interact with the GluN2B subunit. rsc.orgrsc.orgnih.gov These simulations help identify key amino acid residues that are critical for binding and selectivity. rsc.orgrsc.org
Furthermore, pharmacophore modeling, which defines the essential 3D arrangement of features necessary for biological activity, is used to screen large virtual libraries for novel antagonist scaffolds. rsc.orgnih.gov Machine learning and artificial intelligence are also emerging as powerful tools in this domain, capable of analyzing vast datasets to predict drug-target interactions and guide the discovery of new molecules with desired properties. nih.govarxiv.org These computational approaches significantly accelerate the early phases of drug discovery and reduce reliance on costly and time-consuming high-throughput screening. pitt.edu
Development of Novel Radiofluorinated Probes for In Vivo Target Occupancy
A significant challenge in developing CNS drugs is confirming that the drug reaches its intended target in the brain at a sufficient concentration. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of receptor occupancy. The development of specific PET radioligands for the GluN2B subunit has been a long-standing goal. nih.govnih.gov
Early efforts were hampered by the lack of suitable radiotracers. However, recent years have seen the successful development of novel radiofluorinated probes, which are labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov The longer half-life of ¹⁸F (approximately 110 minutes) compared to carbon-11 (B1219553) (¹¹C, approximately 20 minutes) makes these probes more practical for clinical research and allows for distribution to facilities without an on-site cyclotron. nih.govresearchgate.net
Compounds such as (R)-¹⁸F-OF-Me-NB1 and (S)-¹⁸F-OF-NB1 have emerged as promising candidates. nih.govsnmjournals.org Preclinical studies in rodents and non-human primates have demonstrated that these probes have high affinity and selectivity for GluN2B-containing NMDARs. nih.govresearchgate.netsnmjournals.org These advanced imaging agents enable researchers to conduct target engagement and drug occupancy studies, which are critical for optimizing dosing regimens in clinical trials and understanding the relationship between receptor binding and therapeutic effect. nih.govnih.govlabroots.com The availability of these tools is expected to accelerate the development of new GluN2B-targeted therapies. nih.govfrontiersin.org
Photoswitchable Antagonists for Spatiotemporal Control
The development of photoswitchable GluN2B-NMDAR antagonists represents a significant leap forward in the precise control of receptor activity. acs.orgresearchgate.net These innovative compounds incorporate a photoisomerizable unit, typically an azobenzene (B91143) group, into their chemical structure. acs.org This allows for reversible switching between an active and an inactive form using different wavelengths of light, offering unparalleled spatiotemporal control over GluN2B-NMDAR function. acs.orgbiorxiv.org
A prime example of this technology is OptoNAM-3, a photoswitchable negative allosteric modulator (NAM) with high selectivity for GluN2B-containing NMDARs. acs.orgresearchgate.net In its extended trans configuration, OptoNAM-3 is a potent inhibitor of GluN2B-NMDARs. acs.orgbiorxiv.org Upon exposure to a specific wavelength of light, it converts to its twisted cis isomer, which is inactive. acs.org This transition allows for the rapid and reversible inhibition of GluN2B-NMDAR activity, with a temporal resolution in the range of seconds. acs.org
One of the challenges with early photoswitchable ligands was the need for UV light to induce the conformational change, which has limited in vivo applicability due to poor tissue penetration and potential phototoxicity. acs.org However, researchers have made significant strides in overcoming this limitation. For instance, it was discovered that the binding of OptoNAM-3 to the GluN2B-NMDAR induces a red-shift in its action spectrum. acs.orgresearchgate.net This phenomenon, attributed to geometric constraints imposed by the binding site on the azobenzene moiety, allows for the use of more biologically compatible visible (blue) light to control the activity of OptoNAM-3. acs.orgresearchgate.net This development is a crucial step towards the effective use of these tools in living organisms. researchgate.netbiorxiv.org
The ability to precisely turn on and off the activity of GluN2B-NMDARs in specific locations and at specific times opens up new avenues for dissecting the complex roles of these receptors in normal brain function and in pathological states. researchgate.netbiorxiv.org This approach overcomes the limitations of traditional antagonists, which often have slow and practically irreversible effects in native tissues. acs.orgresearchgate.net
Exploration of Novel Chemical Scaffolds for Enhanced Selectivity
The quest for GluN2B-NMDAR antagonists with improved selectivity and better pharmacological profiles has led to the exploration of diverse chemical scaffolds beyond the prototypical ifenprodil. cellphysiolbiochem.com These efforts aim to identify new molecular frameworks that can offer higher affinity for the GluN2B subunit while minimizing off-target effects. cellphysiolbiochem.comacs.org
One such approach involves the formal rearrangement of the ifenprodil structure to create new scaffolds, such as 3-benzazepines. cellphysiolbiochem.com This "deconstruction-reconstruction" strategy has yielded compounds with decreased affinity but increased inhibitory activity at the GluN2B subunit compared to ifenprodil. cellphysiolbiochem.com For example, the 3-benzazepine derivative 1 demonstrated potent and selective negative allosteric modulation of GluN2B-containing NMDARs. cellphysiolbiochem.com Further analysis of this scaffold revealed that certain structural elements, like the methyl and phenolic OH moieties, were not essential for high GluN2B affinity. cellphysiolbiochem.com
Another promising class of compounds is the piperazine-containing GluN2B inhibitors. acs.orgnih.gov A notable example from this class is EU93-108 , which exhibits high potency and selectivity for the GluN2B subunit. acs.org This compound is a negative allosteric modulator with good brain penetrance. acs.orgnih.gov
The adamantane (B196018) scaffold has also been investigated for its potential in developing selective GluN2B antagonists. publish.csiro.au Researchers have synthesized libraries of N-benzyl benzamidines incorporating adamantane and other polycyclic moieties to probe the steric and electronic requirements of the GluN2B binding site. publish.csiro.au While the introduction of a bulky adamantyl group in one series of compounds significantly reduced activity, this exploration provides valuable structure-activity relationship data for designing future antagonists. publish.csiro.au
The development of these novel scaffolds is crucial for expanding the chemical space of GluN2B-selective antagonists and for identifying lead compounds with optimized therapeutic potential. acs.org
Table 1: Novel Chemical Scaffolds and Their GluN2B-NMDAR Activity
| Compound | Scaffold | Target | Activity | Reference |
|---|---|---|---|---|
| 1 | 3-Benzazepine | GluN2B-NMDAR | Negative Allosteric Modulator | cellphysiolbiochem.com |
| EU93-108 | Piperazine | GluN2B-NMDAR | Negative Allosteric Modulator | acs.orgnih.gov |
| 27 | Adamantane | GluN2B-NMDAR | Low Affinity Antagonist | publish.csiro.au |
Preclinical Investigation of Combination Therapies
Preclinical research has explored the potential benefits of using GluN2B-NMDAR antagonists in combination with other therapeutic agents, particularly in the context of pain management. acs.orgnih.gov A significant area of investigation is the co-administration of GluN2B antagonists with opioids to enhance their analgesic effects and potentially mitigate the development of tolerance. acs.orgnih.gov
Overactivation of GluN2B-containing NMDARs is believed to be a key mechanism underlying the cellular adaptations that lead to opioid analgesic tolerance. acs.orgnih.gov Therefore, selectively blocking these receptors could be a viable strategy to prolong the efficacy of opioid painkillers. nih.gov
Studies involving the novel GluN2B-selective negative allosteric modulator, EU93-108 , have shown promising results in this area. acs.orgnih.gov In rodent models, EU93-108 not only possesses intrinsic analgesic properties but also enhances the analgesic effects of morphine. acs.orgnih.gov When combined with morphine, EU93-108 produced a greater analgesic response compared to morphine alone. acs.orgnih.gov These findings suggest that targeting the GluN2B subunit could be a useful approach in pain treatment. acs.orgnih.gov
The rationale for this combination therapy is rooted in the molecular signaling pathways involved in opioid action and tolerance. acs.org Activation of μ-opioid receptors by opioids can lead to an increase in NMDAR activity through the action of kinases like PKC and Src. acs.org This, in turn, can contribute to the desensitization of opioid receptors and the development of tolerance. acs.org By blocking the GluN2B-containing NMDARs, it is hypothesized that this cycle can be interrupted, thereby preserving the analgesic efficacy of opioids. nih.gov
These preclinical findings provide a strong basis for further investigation into combination therapies involving GluN2B antagonists. Such approaches could lead to more effective pain management strategies with a reduced risk of tolerance development. nih.gov
Addressing Challenges in Preclinical Translation
Despite promising preclinical data, the translation of GluN2B-NMDAR antagonists from the laboratory to clinical use has been fraught with challenges. frontiersin.orgpatsnap.com One of the most significant hurdles is the narrow therapeutic window associated with modulating NMDAR function. patsnap.com Given the crucial role of these receptors in normal synaptic transmission and plasticity, complete or non-selective inhibition can lead to undesirable side effects, including cognitive impairment and psychotomimetic effects. patsnap.comjneurosci.org
Another major challenge is the potential for off-target effects. acs.orgnih.gov For example, the prototypical GluN2B inhibitor, ifenprodil, is known to interact with other receptors, such as α-1-adrenergic receptors, which can complicate its clinical use. acs.orgnih.gov While newer generations of antagonists have been designed with improved selectivity, ensuring a clean pharmacological profile remains a key objective. nih.govpatsnap.com
The translation of findings from animal models to humans has also proven to be difficult. nih.govnih.gov Therapeutic effects observed in preclinical studies have not always been replicated in human clinical trials. nih.govnih.gov This discrepancy may be due to a limited understanding of the precise physiological roles of NMDAR subtypes in the human brain, as well as the complexity of the neurological and psychiatric disorders being targeted. nih.govmdpi.com The presence of triheteromeric NMDARs (containing two different GluN2 subunits) further complicates the picture, making it challenging to dissect the functions of different receptor subtypes. acs.orgnih.gov
Furthermore, issues such as poor bioavailability have hindered the clinical development of some selective GluN2B antagonists. mdpi.com Long-term treatment with GluN2B antagonists has also raised concerns about potential cognitive liabilities, as suggested by studies in animal models of Alzheimer's disease. jneurosci.org
Addressing these challenges will require a multi-pronged approach, including the development of antagonists with improved selectivity and pharmacokinetic properties, the use of more predictive preclinical models, and a deeper understanding of the complex biology of NMDARs in both health and disease. patsnap.commdpi.com The development of compounds with context-dependent activity, such as those that are more potent in the acidic environment of ischemic tissue, represents one innovative strategy to widen the therapeutic window. nih.gov
Q & A
Q. What structural modifications improve the selectivity and pharmacokinetics of GluN2B-NMDAR antagonists for imaging applications?
Methodological Answer: Introducing fluorine atoms into benzimidazolone or benzocarboline scaffolds enhances binding affinity and enables radiolabeling for positron emission tomography (PET). For example, Wagner et al. developed fluorescent probes by fluorinating phenylbutyl substituents, improving polarity while retaining GluN2B selectivity . Similarly, optimizing substituents like 3-phenylazetidine (compound 60) balances lipophilicity and brain permeability, critical for in vivo imaging . Key assays include competitive binding studies (Ki values) and pharmacokinetic profiling using radiolabeled tracers in rodent models.
Q. How do researchers experimentally validate the selectivity of GluN2B-NMDAR antagonists across NMDAR subtypes?
Methodological Answer: Electrophysiological recordings in Xenopus oocytes expressing GluN1/GluN2A, 2B, 2C, or 2D subunits are standard. For instance, concentration-response curves (0.03–1.0 µM) of antagonists like compounds 11–14 are generated using glutamate/glycine (100 µM each) to quantify inhibition of ion currents. Hill equation analysis determines IC50 and selectivity ratios . Cross-reactivity with σ2 receptors is assessed via radioligand displacement assays, as seen with compound 63, which showed poor selectivity despite high GluN2B affinity .
Q. What methodologies are used to link GluN2B-NMDAR antagonism to behavioral outcomes in neuropsychiatric models?
Methodological Answer: Preclinical studies employ GluN2B-selective antagonists (e.g., Ro 25-6981) in rodent models of depression or bipolar disorder. For example, Src kinase-mediated GluN2B potentiation is tested using intracellular application of Src in hippocampal slices, followed by LTP induction via tetanic stimulation. Behavioral assays (e.g., forced swim test) are paired with electrophysiology to correlate synaptic plasticity changes with mood-related behaviors .
Advanced Research Questions
Q. How do GluN2B-NMDAR surface dynamics and nanoscale organization influence antagonist efficacy?
Methodological Answer: Single-particle tracking (SPT) with quantum dot-labeled receptors reveals that chemLTP increases GluN2B-NMDAR diffusion coefficients (post-synaptic to extrasynaptic shifts), which is blocked by AP5 (competitive NMDAR antagonist) . Super-resolution imaging shows GluN2B-NMDARs localize in distinct nanodomains adjacent to CaMKIIα, creating signaling microdomains. Antagonists targeting these nanodomains may require spatial specificity, assessed via Förster resonance energy transfer (FRET) between GluN2B and scaffolding proteins like PSD-95 .
Q. What mechanisms explain discrepancies between rapid behavioral effects of GluN2B antagonists and delayed NMDAR blockade outcomes?
Methodological Answer: While GluN2B antagonists (e.g., ifenprodil) rapidly alleviate depressive behaviors in rodents, their downstream mTOR signaling effects require hours. Time-resolved phosphoproteomics in prefrontal cortical slices identifies acute vs. chronic phosphorylation changes in mTOR pathway components (e.g., p70S6K). Concurrent in vivo microdialysis measures glutamate spillover, linking receptor blockade to delayed synaptic protein synthesis .
Q. How do kinase interactions (e.g., Src, Fyn) modulate GluN2B-NMDAR antagonist effects in disease models?
Methodological Answer: In nicotine-exposed hippocampi, Fyn kinase enhances GluN2A-NMDAR responses, bypassing GluN2B-dependent LTP. This is tested using GluN2B-selective antagonists (ifenprodil) paired with intracellular Fyn application in pyramidal cells. Phosphorylation-specific antibodies (e.g., anti-pTyr1472 GluN2B) quantify receptor activation states . Similarly, ethanol-induced neuroadaptation involves AC1-dependent GluN2B phosphorylation, assessed via Western blot and whole-cell recordings in dorsomedial striatal neurons .
Translational and Mechanistic Questions
Q. Why have GluN2B-selective antagonists failed in clinical trials despite preclinical efficacy?
Methodological Answer: Ifenprodil derivatives (e.g., EVT-101) showed promise in rodent ischemia models but failed due to off-target effects (e.g., σ1 receptor binding) and poor CNS penetration. PET imaging with [11C]Me-NB1 (Ki = 5.3 nM) in non-human primates revealed inconsistent regional binding correlating with GluN2B expression, highlighting probe design limitations . Post-mortem brain analyses in schizophrenia patients further show altered GluN2B nanodomain organization, suggesting clinical models may not fully replicate human receptor dynamics .
Q. How can researchers resolve conflicting data on GluN2B antagonist efficacy across in vitro vs. in vivo assays?
Methodological Answer: Discrepancies arise from differences in receptor subunit composition (e.g., triheteromeric GluN1/2A/2B vs. diheteromeric GluN1/2B). Triheteromer-selective antagonists are identified using concatenated subunit constructs in HEK293 cells, followed by cross-comparison with native neuronal receptors via siRNA knockdown . In vivo two-photon calcium imaging in behaving mice further correlates antagonist dosing with real-time synaptic Ca²⁺ flux in disease-relevant circuits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
